3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol
CAS No.:
Cat. No.: VC18127690
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
| Standard InChI | InChI=1S/C12H17NO2/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-2,6,10,14H,3-5,7-8,13H2 |
| Standard InChI Key | QNISZMPVDUGSCG-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)CC(CN)CO |
Introduction
3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol is an organic compound classified as an amino alcohol. It features a unique structure that combines an amino group, a propanol backbone, and a dihydrobenzofuran moiety. This compound is of interest in medicinal chemistry and pharmacology, particularly for the development of therapeutic agents due to its functional groups.
Synthesis and Reaction Conditions
The synthesis of 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol involves various organic chemistry techniques. The exact conditions, such as temperature, solvent, and catalysts, depend on the specific synthetic route chosen.
| Solvent | Conditions | Purpose |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Reflux | Enhance yield and purity |
| Tetrahydrofuran (THF) | Reflux | Enhance yield and purity |
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure suggests it could interact with biological targets, though further studies are needed to elucidate its precise mechanism of action.
Analytical Techniques
To confirm the purity and structure of 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol, analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are recommended.
Future Research Directions
Future studies should focus on elucidating the biological targets and mechanisms of action for this compound. Additionally, optimizing synthesis conditions to improve yield and purity will be crucial for potential pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume